4,4-Dimethyl-1,2,3-trithiane
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Overview
Description
4,4-Dimethyl-1,2,3-trithiane is an organosulfur compound characterized by a three-membered ring containing two sulfur atoms and one carbon atom, with two methyl groups attached to the carbon atom
Preparation Methods
The synthesis of 4,4-Dimethyl-1,2,3-trithiane can be achieved through several routes. One common method involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired trithiane compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
4,4-Dimethyl-1,2,3-trithiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the trithiane ring to thiols or other sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives. Typical reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,4-Dimethyl-1,2,3-trithiane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Studies have investigated its potential therapeutic effects, including its role as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3-trithiane involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
4,4-Dimethyl-1,2,3-trithiane can be compared to other trithiane derivatives and sulfur-containing compounds:
1,2,3-Trithiane: Lacks the methyl groups, resulting in different reactivity and applications.
4,5-Dimethyl-1,2,3-trithiane: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
Thiocyclam: A related compound used as an insecticide, highlighting the diverse applications of trithiane derivatives .
Properties
CAS No. |
92585-09-6 |
---|---|
Molecular Formula |
C5H10S3 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
4,4-dimethyltrithiane |
InChI |
InChI=1S/C5H10S3/c1-5(2)3-4-6-8-7-5/h3-4H2,1-2H3 |
InChI Key |
VMAUPTLMACEQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSSS1)C |
Origin of Product |
United States |
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